tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a hydrazinecarboxylate moiety, and a 3-hydroxybenzyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
The synthesis of tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 3-hydroxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate undergoes various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazinecarboxylate moiety can undergo reduction reactions to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazinecarboxylate moiety makes it a valuable tool in bioconjugation reactions, where it can be used to label biomolecules for imaging and diagnostic purposes.
Medicine: Research has explored its potential as a prodrug, where the compound can be metabolized in the body to release active therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate can be compared with other similar compounds such as tert-butyl carbazate and 3-hydroxybenzyl chloride. While tert-butyl carbazate is primarily used as a protecting group in peptide synthesis, this compound offers additional reactivity due to the presence of the benzyl group. Similarly, 3-hydroxybenzyl chloride is a versatile intermediate in organic synthesis, but the incorporation of the hydrazinecarboxylate moiety in this compound enhances its utility in bioconjugation and medicinal chemistry.
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-amino-N-[(3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14(13)8-9-5-4-6-10(15)7-9/h4-7,15H,8,13H2,1-3H3 |
InChI Key |
UGYCSODJTYLDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)O)N |
Origin of Product |
United States |
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